1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene
Description
1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene is an aromatic ether derivative featuring a bromine atom at the meta position of the benzene ring and a propan-2-yloxy group substituted with a primary amine at position 1. Its molecular formula is C₉H₁₁BrNO, with a molecular weight of 229.10 g/mol (calculated). The compound is primarily used in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules. It is commercially available in milligram to gram quantities, though discontinuation notices for larger quantities suggest challenges in scalability or demand .
Properties
IUPAC Name |
2-(3-bromophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNXPQUJTAXHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene typically involves the reaction of 3-bromophenol with 1-aminopropan-2-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage. The reaction mixture is heated to promote the reaction and the product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aminopropyl group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include oxo derivatives of the aminopropyl group.
Reduction Reactions: Products include different amine derivatives.
Scientific Research Applications
1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Halogen Substituents: Bromine (Br): The target compound’s bromine atom increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F). Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity at the para position of the benzene ring. Chlorine (Cl): The hydrochloride salt (C₉H₁₃Cl₂NO) shows improved aqueous solubility, making it favorable for pharmaceutical formulations . Fluorine (F): The smaller atomic radius and strong electronegativity of fluorine may improve metabolic stability in bioactive molecules .
Functional Group Variations :
- The azidomethyl substituent (N₃CH₂) in 1-(azidomethyl)-3-bromobenzene enables click chemistry applications, as demonstrated in its 62% yield reaction to form triazole derivatives .
Biological Activity
1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene is an organic compound with the molecular formula CHBrNO, characterized by a bromine atom attached to a benzene ring, which is further substituted with an aminopropyl group through an ether linkage. This compound has garnered attention for its potential biological activities and interactions with various biomolecules.
The compound's structure allows it to undergo several chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution.
- Oxidation Reactions : The aminopropyl group can be oxidized to form corresponding oxo derivatives.
- Reduction Reactions : The compound can be reduced to form different amine derivatives.
These reactions are facilitated by common reagents such as sodium hydroxide for substitutions and potassium permanganate for oxidation.
The biological activity of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene is primarily attributed to its ability to interact with specific molecular targets. The aminopropyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bromine atom may participate in halogen bonding, modulating the compound's activity further. These interactions can affect various biochemical pathways, leading to observable biological effects.
Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Potential : Preliminary research indicates that 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene may exhibit anticancer properties by inhibiting specific signaling pathways associated with tumor growth. This is particularly relevant in the context of malignant mesothelioma, where compounds that inhibit YAP/TAZ-TEAD interactions have shown promise .
- Neuroprotective Effects : Other studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
A notable case study involved the evaluation of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene's effects on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, suggesting that the compound may serve as a lead structure for developing novel anticancer agents. Further investigations are required to elucidate the precise mechanisms involved and to assess the compound's efficacy in vivo.
Comparative Analysis
To better understand the unique properties of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene, a comparison with similar compounds is useful:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-[(1-Aminopropan-2-YL)oxy]-3-chlorobenzene | Chlorine instead of Bromine | Similar anticancer properties |
| 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene | Bromine at a different position | Potentially different reactivity |
This table highlights how slight modifications in structure can influence biological activity and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
